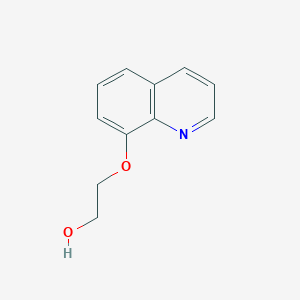

2-(8-Quinolyloxy)ethanol

Description

Significance of Quinoline-Based Scaffolds in Advanced Chemical Systems

Quinoline (B57606) and its derivatives are a critical class of heterocyclic compounds, recognized for their wide-ranging applications. nih.gov The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged" structure in medicinal chemistry and materials science. nih.govorientjchem.org This is attributed to its rigid, planar structure and its ability to engage in various intermolecular interactions, including hydrogen bonding and π-π stacking. researchgate.net

The unique structural and electronic features of the quinoline nucleus allow for the design and synthesis of novel bioactive compounds. orientjchem.org Researchers have extensively modified the quinoline scaffold to enhance its pharmacological and chemical properties, such as solubility, bioavailability, and selectivity. orientjchem.org These modifications have led to the development of numerous quinoline-based compounds with diverse applications. nih.govresearchgate.net

Evolution of Research on 8-Quinolyloxy Derivatives

8-Hydroxyquinoline (B1678124), a key precursor to 8-quinolyloxy derivatives, has long been a focus of research due to its chelating properties and biological activity. nih.govnih.gov The derivatization of 8-hydroxyquinoline at the hydroxyl group has opened up new avenues for creating compounds with tailored functionalities.

The synthesis of 8-quinolyloxy derivatives often involves the reaction of 8-hydroxyquinoline with various electrophiles. For instance, the reaction with ethyl chloroacetate (B1199739) yields an ester, which can be further reacted with hydrazine (B178648) hydrate (B1144303) to produce a hydrazide. researchgate.netsci-hub.se These hydrazides can then be condensed with aldehydes to form Schiff bases, a class of compounds with significant biological potential. researchgate.net

The introduction of different substituents on the quinoline ring or the side chain allows for the fine-tuning of the compound's properties. For example, the synthesis of (5-chloro-quinolin-8-yloxy) acetic acid has been reported, and its vibrational spectra have been analyzed using DFT calculations. scirp.org This highlights the ongoing efforts to understand the structure-property relationships in this class of compounds.

Research Imperatives for 2-(8-Quinolyloxy)ethanol Studies

Current research on this compound and related compounds is driven by several key imperatives:

Development of Novel Ligands: The presence of multiple coordination sites (the quinoline nitrogen and the ether and hydroxyl oxygens) makes this compound an attractive candidate for the development of new ligands for metal ions. The coordination chemistry of 8-hydroxyquinoline and its derivatives is a well-established field, and there is significant interest in exploring the properties of new multidentate ligands based on this scaffold. nih.goviucr.org

Synthesis of Biologically Active Molecules: The quinoline scaffold is a common feature in many compounds with a wide range of biological activities. nih.govnih.govresearchgate.net Research is ongoing to synthesize and evaluate new 8-quinolyloxy derivatives, including those based on this compound, for their potential as therapeutic agents.

Exploration in Materials Science: The rigid and planar nature of the quinoline ring, coupled with the potential for intermolecular interactions, makes these compounds interesting building blocks for the construction of novel materials with specific optical or electronic properties. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-quinolin-8-yloxyethanol |

InChI |

InChI=1S/C11H11NO2/c13-7-8-14-10-5-1-3-9-4-2-6-12-11(9)10/h1-6,13H,7-8H2 |

InChI Key |

QIPHYKKDPODKOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCO)N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 8 Quinolyloxy Ethanol

Established Synthetic Pathways to 2-(8-Quinolyloxy)ethanol

The synthesis of this compound is primarily achieved through the formation of an ether linkage between the phenolic hydroxyl group of 8-hydroxyquinoline (B1678124) and a two-carbon ethanol (B145695) unit. The Williamson ether synthesis is the most prominent and widely employed method for this transformation.

Williamson Ether Synthesis Approaches and Optimization

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of ethers, involving the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of this compound synthesis, this involves the deprotonation of 8-hydroxyquinoline to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a 2-haloethanol, typically 2-chloroethanol (B45725) or 2-bromoethanol.

The general reaction scheme is as follows:

Figure 1: General Williamson Ether Synthesis of this compound.

Reaction Conditions and Optimization:

The efficiency of the Williamson ether synthesis for this compound is influenced by several factors, including the choice of base, solvent, temperature, and the nature of the leaving group on the ethanol precursor.

| Factor | Variation | Effect on Reaction |

| Base | Strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective for deprotonating the phenolic hydroxyl group of 8-hydroxyquinoline, ensuring the formation of the nucleophilic phenoxide. Weaker bases such as potassium carbonate (K2CO3) can also be used, often requiring higher temperatures or longer reaction times. | The choice of base can influence the reaction rate and yield. Stronger bases lead to faster reactions but may require anhydrous conditions. |

| Solvent | Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly employed as they can dissolve both the phenoxide and the alkyl halide, facilitating the SN2 reaction. | The solvent plays a crucial role in solvating the ions and influencing the reaction kinetics. |

| Temperature | The reaction is typically carried out at elevated temperatures, ranging from room temperature to the reflux temperature of the solvent, to ensure a reasonable reaction rate. | Higher temperatures generally increase the reaction rate but can also lead to side reactions if not carefully controlled. |

| Leaving Group | The reactivity of the 2-haloethanol follows the order I > Br > Cl. 2-Bromoethanol is a common choice, offering a good balance between reactivity and cost. | A better leaving group will result in a faster reaction rate. |

| Catalysts | Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be employed to facilitate the reaction between the aqueous and organic phases, particularly when using inorganic bases like sodium hydroxide. | Catalysts can enhance the reaction rate and yield, especially in biphasic systems. |

A comparative study on the synthesis of a related compound, ethyl (quinolin-8-yloxy)acetate, using conventional heating, microwave irradiation, and ultrasound irradiation has shown that the use of microwave or ultrasound can significantly reduce reaction times and improve yields. researchgate.net These alternative energy sources can be effectively applied to optimize the synthesis of this compound.

Alternative Synthetic Routes and Their Comparative Analysis

While the Williamson ether synthesis is the most common method, other synthetic strategies can be employed for the preparation of this compound, each with its own advantages and disadvantages.

Mitsunobu Reaction:

The Mitsunobu reaction provides an alternative for the formation of the ether linkage. missouri.eduorganic-synthesis.comwikipedia.orgchem-station.comorganic-chemistry.org This reaction involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of an alcohol for nucleophilic substitution. In this case, 8-hydroxyquinoline would act as the nucleophile and ethylene (B1197577) glycol could potentially be used as the alcohol component, though selective mono-etherification would be a challenge. A more controlled approach would involve using 2-hydroxyethanol as the alcohol and a protected 8-hydroxyquinoline.

Buchwald-Hartwig Etherification:

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a modern alternative for ether synthesis. ias.ac.inorganic-chemistry.orgwikipedia.orgscienceopen.comresearchgate.net This methodology could potentially be applied to the synthesis of this compound by coupling 8-hydroxyquinoline with 2-chloroethanol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is particularly useful for forming ether bonds with aryl halides that are unreactive in traditional Williamson ether synthesis.

Comparative Analysis:

| Synthetic Route | Advantages | Disadvantages |

| Williamson Ether Synthesis | Well-established, uses readily available and inexpensive reagents, generally good yields. | Can require harsh reaction conditions (strong bases, high temperatures), may not be suitable for sensitive substrates. |

| Mitsunobu Reaction | Mild reaction conditions, proceeds with inversion of configuration at the alcohol carbon (not relevant for this synthesis). | Generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which can complicate purification. The reagents are also relatively expensive. |

| Buchwald-Hartwig Etherification | Mild reaction conditions, high functional group tolerance, applicable to a wide range of substrates. | Requires an expensive palladium catalyst and phosphine ligand, and the reaction conditions need careful optimization. |

For the synthesis of this compound, the Williamson ether synthesis remains the most practical and economically viable method for large-scale production due to its simplicity and the low cost of the starting materials. The Mitsunobu and Buchwald-Hartwig reactions, while offering milder conditions, are generally more suited for the synthesis of complex molecules where functional group tolerance is a primary concern.

Functionalization and Derivatization Strategies for this compound

The presence of a primary hydroxyl group and an aromatic quinoline (B57606) ring in this compound provides two key sites for further chemical modifications. This allows for the generation of a diverse library of derivatives with potentially new and interesting properties.

Esterification and Amidation Reactions

The primary hydroxyl group of the ethanol moiety is readily amenable to esterification and amidation reactions, allowing for the introduction of a wide variety of functional groups.

Esterification:

Esterification can be achieved by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides. chemguide.co.ukresearchgate.netmedcraveonline.commedcraveonline.com For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield 2-(8-quinolyloxy)ethyl acetate. A related compound, ethyl (quinolin-8-yloxy)acetate, has been synthesized by reacting 8-hydroxyquinoline with ethyl chloroacetate (B1199739). nih.goviosrjournals.org

Figure 2: Esterification of this compound with an Acid Chloride.

Amidation:

While direct amidation of the alcohol is not a standard transformation, the hydroxyl group can be first converted to a better leaving group, such as a tosylate, and then displaced by an amine. Alternatively, the hydroxyl group can be oxidized to a carboxylic acid (see Section 2.2.3), which can then be readily converted to an amide by reaction with an amine in the presence of a coupling agent.

Modification of the Quinoline Ring System

The quinoline ring in this compound is an aromatic system that can undergo electrophilic and nucleophilic substitution reactions. The 8-alkoxy group influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution:

The 8-alkoxy group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution reactions are expected to occur at positions 5 and 7 of the quinoline ring. Studies on the halogenation and nitration of 8-methoxyquinoline (B1362559) and 8-hydroxyquinoline support this prediction. For instance, bromination of 8-methoxyquinoline has been shown to yield 5-bromo-8-methoxyquinoline. acgpubs.org Nitration of 8-hydroxyquinoline with dilute nitric acid leads to the formation of 5,7-dinitro-8-hydroxyquinoline. pw.edu.pl Similarly, nitration of 8-ethoxyquinoline (B73301) has been reported to produce 8-ethoxy-5-nitroquinoline. chemicalbook.com

Nucleophilic Aromatic Substitution:

The quinoline ring is generally electron-deficient, particularly at the 2- and 4-positions, making it susceptible to nucleophilic attack, especially if a good leaving group is present at these positions. While the parent this compound does not have a leaving group on the quinoline ring, derivatives with a halogen at the 2- or 4-position could undergo nucleophilic substitution.

Diversification via the Ethanol Moiety

The ethanol side chain offers several possibilities for chemical modification beyond esterification.

Oxidation:

The primary alcohol group can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. mdpi.comfrancis-press.com Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would favor the formation of 2-(8-quinolyloxy)acetaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, would lead to the formation of 2-(8-quinolyloxy)acetic acid. researchgate.net

Figure 3: Oxidation of the Ethanol Moiety in this compound.

Conversion to Other Functional Groups:

Coordination Chemistry of 2 8 Quinolyloxy Ethanol and Its Complexes

Ligand Design Principles for 8-Quinolyloxy Ligands

The design of 8-quinolyloxy ligands is fundamentally based on the properties of the 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, which is considered a "privileged structure" in medicinal and coordination chemistry. scirp.orgscirp.org The 8-HQ molecule is a monoprotic, bidentate chelating agent containing two donor atoms: the nitrogen of the pyridine (B92270) ring and the oxygen of the hydroxyl group. scirp.orgscirp.org This N,O-donor set forms stable five-membered chelate rings with a wide range of metal ions. nih.gov

Key design principles for 8-quinolyloxy ligands like 2-(8-Quinolyloxy)ethanol include:

The Bidentate Core : The foundational chelating unit is the nitrogen atom of the quinoline (B57606) ring and the phenolate (B1203915) oxygen. This arrangement is highly effective for coordinating to metal ions. scirp.org

Steric and Electronic Tuning : Modifications to the quinoline ring system can alter the steric hindrance and electronic properties of the ligand. For instance, introducing substituents can influence the ligand's solubility, the stability of the resulting complexes, and the coordination geometry. nih.gov

Introduction of Additional Donor Groups : The defining feature of this compound is the ether-linked ethanol (B145695) side chain at the 8-position. This chain introduces a terminal hydroxyl group and an ether oxygen, which have the potential to act as additional donor sites. This could allow the ligand to act in a tridentate fashion (N,O,O) or to form bridged polynuclear complexes. The flexibility of this side chain is a critical design element, allowing it to adapt to the preferred coordination geometry of different metal ions.

Lipophilicity and Solubility : The introduction of the oxyethanol group is expected to modify the lipophilicity of the parent 8-hydroxyquinoline, potentially enhancing the water solubility of the ligand and its metal complexes, a desirable trait for biological applications. mdpi.commdpi.com

Metal Ion Complexation Studies of this compound

While specific complexation studies for this compound are not extensively detailed in the cited literature, the behavior of the broader class of 8-hydroxyquinoline derivatives provides a strong basis for predicting its interactions with various metal ions.

8-Hydroxyquinoline and its derivatives are well-known for forming stable complexes with a wide array of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). scirp.orgscirp.orgelsevierpure.com Studies on related ligands typically show the formation of complexes with a 1:2 metal-to-ligand stoichiometry (ML₂), where the metal ion is coordinated by two bidentate ligands. scirp.orgscirp.org

Depending on the metal ion and reaction conditions, different geometries can be adopted. For example, Cu(II) complexes with 8-HQ derivatives often exhibit a square planar geometry, while Co(II) and Ni(II) complexes are commonly octahedral, with the coordination sphere being completed by solvent molecules like water. scirp.org It is anticipated that this compound would form similar ML₂ complexes, with the terminal hydroxyl groups potentially participating in further coordination or intermolecular hydrogen bonding, which could lead to the formation of supramolecular structures. researchgate.net

| Metal Ion | Typical Stoichiometry (M:L) | Common Coordination Geometry | Reference |

| Cu(II) | 1:2 | Square Planar | scirp.org |

| Ni(II) | 1:2 | Octahedral | scirp.orgscirp.org |

| Co(II) | 1:2 | Octahedral | scirp.orgscirp.org |

| Cr(III) | 1:3 | Octahedral | mdpi.comnih.gov |

| Pt(II) | 1:1 | Square Planar (with other ligands) | rsc.org |

Lanthanide ions are also known to form complexes with 8-hydroxyquinoline derivatives. nih.govnih.gov Due to their larger ionic radii and preference for higher coordination numbers (typically 8 or 9), lanthanide ions often coordinate with multiple ligand molecules or incorporate solvent molecules into their primary coordination sphere. The flexible oxyethanol side chain of this compound could be particularly well-suited for satisfying the coordination requirements of lanthanide ions, potentially leading to the formation of stable, higher-coordinate complexes. wikipedia.org The resulting complexes with luminescent lanthanides like Eu(III) or Tb(III) could exhibit interesting photophysical properties.

Chelation Modes and Binding Affinities of this compound Ligands

The chelation of this compound to a metal center is expected to primarily involve the quinoline nitrogen and the phenolate oxygen, forming a stable five-membered ring. scirp.orgscirp.org However, the presence of the flexible side chain introduces several possibilities for more complex coordination behavior:

Bidentate (N,O) Chelation : This is the most fundamental binding mode, analogous to the parent 8-hydroxyquinoline. The oxyethanol side chain would not be directly involved in coordination to the metal center but could influence the complex's properties through steric effects or intermolecular interactions.

Tridentate (N,O,O) Chelation : The terminal hydroxyl group or the ether oxygen on the side chain could coordinate to the same metal center, making the ligand tridentate. This would result in the formation of larger, and potentially more stable, chelate rings. The likelihood of this mode depends on the metal ion's size, electronic configuration, and preferred coordination geometry. Studies on similar ligands with ethanolamine (B43304) side chains have shown that the terminal hydroxyl group can coordinate, leading to helical structures. researchgate.net

Bridging Coordination : The terminal hydroxyl group could coordinate to an adjacent metal center, leading to the formation of dimeric or polymeric structures.

The binding affinity of a ligand for a metal ion is a measure of the strength of their interaction, often quantified by the formation constant (Kf). wikipedia.org While specific binding affinity data for this compound are not available in the searched literature, studies on related 2-substituted-8-quinolinols show a typical stability order for divalent transition metals: Cu(II) > Zn(II) > Ni(II) > Co(II) > Cd(II). researchgate.net The binding affinity is influenced by factors such as the basicity of the donor atoms and the chelate effect. wikipedia.orgmcmaster.ca The introduction of the oxyethanol group may modulate the basicity of the phenolate oxygen, thereby influencing the binding affinities compared to the parent 8-HQ.

Structural Elucidation of Metal-2-(8-Quinolyloxy)ethanol Complexes

The definitive determination of the structure of metal complexes relies on techniques such as single-crystal X-ray diffraction, supplemented by various spectroscopic methods. nih.gov For complexes of 8-hydroxyquinoline derivatives, X-ray crystallography has been instrumental in confirming coordination geometries, bond lengths, and bond angles, as well as revealing intricate supramolecular architectures sustained by non-covalent interactions like hydrogen bonding and π-π stacking. mdpi.comnih.gov

For a hypothetical complex of this compound, structural analysis would be crucial to:

Confirm the primary coordination mode (bidentate vs. tridentate).

Identify the role of the terminal hydroxyl group, i.e., whether it is coordinated, uncoordinated, or involved in hydrogen bonding.

Characterize any supramolecular interactions that lead to the formation of higher-order structures in the solid state.

Spectroscopic techniques such as FT-IR, UV-Vis, and NMR are also vital. For instance, in FT-IR spectroscopy, a shift in the C=N stretching vibration and the disappearance of the phenolic O-H band upon complexation would provide evidence of coordination through the nitrogen and oxygen atoms. scirp.org

| Technique | Information Provided | Reference |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, coordination geometry, supramolecular interactions. | researchgate.netmdpi.comnih.gov |

| FT-IR Spectroscopy | Identification of coordinating groups through shifts in vibrational frequencies (e.g., C=N, O-H). | scirp.orgmdpi.com |

| UV-Vis Spectroscopy | Information on the electronic environment of the metal ion and ligand-to-metal charge transfer bands. Used to determine stoichiometry. | scirp.orgscirp.org |

| NMR Spectroscopy | Elucidation of the structure in solution, particularly for diamagnetic complexes. | mdpi.comresearchgate.net |

Solution Chemistry and Stability Constants of Complexes

The stability of a metal complex in solution is a critical parameter that governs its utility and is quantitatively expressed by its stability constant (or formation constant). wikipedia.org A high stability constant indicates a strong interaction between the metal ion and the ligand, meaning the complex will remain largely intact in solution. mcmaster.ca The stability of metal complexes with 8-hydroxyquinoline derivatives is typically determined using potentiometric or spectrophotometric titrations. scirp.orgscirp.orgnih.gov

For this compound complexes, the solution chemistry would be influenced by factors such as pH, which affects the protonation state of the ligand, and the nature of the solvent. The chelate effect, which is the enhanced stability of complexes containing chelate rings compared to those with monodentate ligands, is expected to play a significant role. wikipedia.org The potential for the ligand to be tridentate could lead to an even greater chelate effect and thus higher stability constants compared to bidentate 8-HQ.

While stability constants for this compound are not reported in the provided sources, data for related 5-substituted 8-hydroxyquinolines demonstrate very large formation constants, particularly for trivalent ions like Fe(III), indicating the formation of highly stable complexes. researchgate.netiaea.org

| Ligand | Metal Ion | Log of Formation Constant (log Kf) | Reference |

| 5-acetyl-8-hydroxyquinoline | Fe(III) | 31.0 | researchgate.net |

| 5-acetyl-8-hydroxyquinoline | Cu(II) | 22.5 | researchgate.net |

| 5-formyl-8-hydroxyquinoline | Fe(III) | 32.0 | researchgate.net |

| 5-formyl-8-hydroxyquinoline | Cu(II) | 27.1 | researchgate.net |

| 8-mercaptoquinoline | Ag(I) | > Bi(III) > Ni(II) > Pb(II) > Cd(II) > Zn(II) | nih.gov |

Spectroscopic and Advanced Analytical Investigations of 2 8 Quinolyloxy Ethanol

Vibrational Spectroscopy (FT-IR, Raman) for Structural Insight

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides profound insight into the molecular structure of 2-(8-Quinolyloxy)ethanol by identifying its functional groups and the vibrational modes of its chemical bonds. The resulting spectra are a composite of the characteristic vibrations of the 8-substituted quinoline (B57606) ring and the 2-hydroxyethoxy side chain.

The analysis of the quinoline portion of the molecule can be interpreted based on studies of 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives. The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The stretching vibrations of the C=C and C=N bonds within the heterocyclic and carbocyclic rings give rise to a series of characteristic strong to medium bands in the 1600-1380 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations contribute to the complex fingerprint region below 1300 cm⁻¹.

The 2-hydroxyethoxy side chain introduces several distinct vibrational signatures. A prominent and broad absorption band is expected in the FT-IR spectrum between 3400 and 3300 cm⁻¹, characteristic of the O-H stretching mode of the terminal hydroxyl group, which is often involved in hydrogen bonding. The presence of the ether linkage is confirmed by the C-O-C stretching vibrations. Specifically, the aryl-alkyl ether linkage (Ar-O-CH₂) gives rise to a strong, characteristic band typically observed in the 1275–1200 cm⁻¹ region. The aliphatic C-O stretch of the alcohol group (-CH₂-OH) is expected around 1050 cm⁻¹. Aliphatic C-H stretching vibrations from the two methylene (B1212753) groups in the side chain are observed in the 2950-2850 cm⁻¹ range.

The table below summarizes the expected key vibrational frequencies and their assignments for this compound based on data from analogous structures.

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Type |

|---|---|---|

| 3400 - 3300 | O-H stretch (alcohol, H-bonded) | FT-IR |

| 3100 - 3000 | Aromatic C-H stretch | FT-IR, Raman |

| 2950 - 2850 | Aliphatic C-H stretch (-CH₂) | FT-IR, Raman |

| 1600 - 1450 | Quinoline ring C=C and C=N stretches | FT-IR, Raman |

| 1275 - 1200 | Aryl-alkyl C-O-C stretch (asymmetric) | FT-IR |

| ~1050 | Aliphatic C-O stretch (alcohol) | FT-IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound in solution. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped, while advanced techniques can reveal conformational details.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the six protons on the quinoline ring and the five protons on the 2-hydroxyethoxy side chain. The chemical shifts and splitting patterns of the aromatic protons are characteristic of an 8-substituted quinoline. Based on data for 8-hydroxyquinoline, the proton at position 2 (H-2), adjacent to the nitrogen, is typically the most deshielded, appearing as a doublet of doublets around 8.7-8.8 ppm. The H-4 proton also appears downfield as a doublet of doublets. The remaining aromatic protons (H-3, H-5, H-6, H-7) will produce a more complex multiplet pattern in the 7.0-7.5 ppm range.

The protons of the side chain are expected to appear as two distinct triplets, assuming coupling between the adjacent methylene groups. The methylene protons attached to the quinoline oxygen (-O-CH₂ -) would be deshielded by the aromatic ring and the ether oxygen, likely resonating around 4.2-4.4 ppm. The terminal methylene protons (-CH₂ -OH) would appear slightly upfield, around 3.9-4.1 ppm. The hydroxyl proton (-OH) typically appears as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature, but can be expected in the 2.0-5.0 ppm range.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.7 | dd | J ≈ 4.2, 1.6 Hz |

| H-4 | ~8.1 | dd | J ≈ 8.3, 1.6 Hz |

| H-3, H-5, H-6, H-7 | 7.0 - 7.5 | m | - |

| -O-CH₂- | 4.2 - 4.4 | t | J ≈ 5.0 Hz |

| -CH₂-OH | 3.9 - 4.1 | t | J ≈ 5.0 Hz |

| -OH | 2.0 - 5.0 | br s | - |

Predicted values based on analogous compounds. dd = doublet of doublets, m = multiplet, t = triplet, br s = broad singlet.

The ¹³C NMR spectrum will show 11 distinct signals, corresponding to the nine carbon atoms of the quinoline ring and the two carbons of the side chain. The chemical shifts of the quinoline carbons are well-established. The carbon atom C-8, being directly attached to the electronegative ether oxygen, is expected to be significantly deshielded, appearing around 154-156 ppm. The other carbon atoms of the quinoline ring will resonate in the typical aromatic region of 110-150 ppm.

For the side chain, the carbon atom adjacent to the quinoline oxygen (-O-C H₂-) is expected to have a chemical shift in the range of 68-70 ppm. The terminal carbon atom bearing the hydroxyl group (-C H₂-OH) would appear further upfield, around 60-62 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-8 | 154 - 156 |

| Other Aromatic Carbons (C2-C7, C8a, C4a) | 110 - 150 |

| -O-CH₂- | 68 - 70 |

| -CH₂-OH | 60 - 62 |

Predicted values based on analogous compounds.

While 1D NMR provides primary structural information, advanced 2D NMR techniques are crucial for unambiguous signal assignment and for probing the molecule's dynamics and preferred conformation.

COSY (Correlation Spectroscopy) would confirm proton-proton couplings. It would establish the connectivity within the quinoline ring's spin systems and, crucially, show a cross-peak between the two methylene groups of the side chain, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. This technique would definitively assign the ¹H signals for the -O-CH₂- and -CH₂-OH groups to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) couplings between protons and carbons. A key correlation would be observed between the protons of the -O-CH₂- group and the C-8 carbon of the quinoline ring, providing unequivocal proof of the ether linkage at the 8-position.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to investigate the spatial proximity of protons, offering insights into the molecule's conformation. NOE correlations between the side chain protons (specifically the -O-CH₂- protons) and the H-7 proton on the quinoline ring could indicate a preferred orientation of the flexible side chain relative to the planar aromatic system.

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction on a single crystal provides the most definitive information about the molecular structure and packing arrangement in the solid state. While a specific structure for this compound is not reported, analysis of related compounds, such as polymorphs of 8-hydroxyquinoline, allows for a detailed prediction of its solid-state characteristics.

A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles. The quinoline ring system is expected to be essentially planar. The conformation of the flexible 2-hydroxyethoxy side chain, defined by the C-O-C-C and O-C-C-O torsion angles, would be determined.

The most significant feature of the crystal packing would be the intermolecular interactions. The terminal hydroxyl group is a potent hydrogen bond donor and acceptor. It is highly probable that these hydroxyl groups would form strong O-H···O or O-H···N (utilizing the quinoline nitrogen) hydrogen bonds, linking molecules into chains, dimers, or more complex three-dimensional networks. The formation of such hydrogen-bonded synthons is a dominant factor in the crystal engineering of alcohol-containing molecules.

The table below shows representative crystallographic data for a monoclinic polymorph of 8-hydroxyquinoline, illustrating the type of data obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value (for 8-Hydroxyquinoline Polymorph) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.620 (3) |

| b (Å) | 9.243 (4) |

| c (Å) | 11.070 (4) |

| β (°) | 90.718 (6) |

| Volume (ų) | 677.3 (5) |

| Z | 4 |

Data from a known polymorph of 8-hydroxyquinoline serves as an example.

Powder X-ray Diffraction for Polymorphism Analysis

Powder X-ray Diffraction (PXRD) is a critical, non-destructive analytical technique used to identify and characterize the solid-state forms of a chemical compound. creative-biostructure.comnih.gov Many pharmaceutical compounds can exist in multiple crystalline forms, known as polymorphs. researchgate.net These polymorphs, while chemically identical, have different arrangements of molecules in the crystal lattice, leading to distinct physical properties such as solubility, stability, and melting point. creative-biostructure.comresearchgate.net Consequently, identifying and controlling polymorphism is essential in drug development and manufacturing. rigaku.com

The principle of PXRD involves directing a monochromatic X-ray beam at a powdered sample of the material. The interaction with the crystalline lattice causes the X-rays to be scattered in specific directions, producing a unique diffraction pattern. creative-biostructure.com This pattern serves as a distinct "fingerprint" for a specific crystal structure. rigaku.com Different polymorphs of a compound will generate different PXRD patterns, allowing for their unambiguous identification. nih.govrigaku.com

For this compound, a PXRD analysis would be instrumental in identifying any potential polymorphs that may arise from different synthesis or crystallization conditions. By comparing the diffraction patterns of different batches, researchers can determine if the compound exists in a single, stable crystalline form or as a mixture of polymorphs. rigaku.com The analysis involves plotting the intensity of the diffracted X-rays against the diffraction angle (2θ). The presence of sharp peaks at specific 2θ angles is characteristic of a crystalline material.

While specific experimental PXRD data for polymorphs of this compound is not publicly available, a hypothetical analysis would yield distinct patterns for each form. For example, if two polymorphs, Form A and Form B, were identified, their PXRD patterns would show peaks at different 2θ angles, as illustrated in the hypothetical data table below.

| Diffraction Angle (2θ) - Form A | Relative Intensity (%) - Form A | Diffraction Angle (2θ) - Form B | Relative Intensity (%) - Form B |

|---|---|---|---|

| 8.5° | 100 | 9.2° | 85 |

| 12.3° | 65 | 11.8° | 100 |

| 15.8° | 40 | 16.5° | 55 |

| 20.1° | 80 | 21.3° | 90 |

| 25.4° | 50 | 26.0° | 70 |

This quantitative analysis is crucial for quality control, ensuring the consistency and desired therapeutic performance of the compound by confirming the presence of the correct polymorphic form. creative-biostructure.com

Mass Spectrometry for Molecular Characterization and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. chemguide.co.uk In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M+•). chemguide.co.uk This molecular ion is often unstable and breaks apart into smaller, charged fragments. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected, generating a mass spectrum.

For this compound (C₁₁H₁₁NO₂), the expected molecular weight is approximately 189.21 g/mol . The mass spectrum would therefore be expected to show a molecular ion peak at an m/z value of 189.

The fragmentation of the molecular ion provides valuable structural information. The structure of this compound contains several features that would influence its fragmentation pattern: a quinoline ring, an ether linkage, and a primary alcohol. Common fragmentation pathways for compounds with these functional groups include:

Alpha-cleavage: The bond adjacent to the oxygen atom in the ether or alcohol group can break. libretexts.orgmiamioh.edu

Loss of small, stable molecules: The alcohol group can facilitate the loss of a water molecule (H₂O), resulting in a peak at M-18.

Cleavage of the ether bond: The bond between the quinoline ring and the ethoxy group, or the bond within the ethoxy group, can break.

Fragmentation of the quinoline ring: The stable aromatic quinoline ring itself can undergo characteristic fragmentation, typically by losing molecules like HCN. cdnsciencepub.com

Based on the analysis of similar compounds like 8-hydroxyquinoline and 8-methoxyquinoline (B1362559), the fragmentation of this compound can be predicted. cdnsciencepub.comnist.gov The base peak (the most intense peak) would likely result from a stable fragment. A plausible fragmentation pattern is detailed in the table below.

| m/z Value | Proposed Fragment Ion | Plausible Origin |

|---|---|---|

| 189 | [C₁₁H₁₁NO₂]⁺• | Molecular Ion (M⁺•) |

| 171 | [M - H₂O]⁺• | Loss of water from the alcohol group |

| 145 | [C₉H₇NO]⁺• | Cleavage of the ethoxy side chain, forming an 8-hydroxyquinoline radical cation |

| 144 | [C₉H₆NO]⁺ | Loss of the •CH₂CH₂OH group, forming the quinolyloxy cation |

| 117 | [C₈H₅N]⁺ | Loss of CO from the [C₉H₆NO]⁺ fragment |

| 45 | [CH₂CH₂OH]⁺ | Cleavage of the ether bond, forming the hydroxyethyl (B10761427) cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The technique is particularly useful for analyzing compounds containing chromophores, which are functional groups with π-electrons or non-bonding valence electrons that can undergo these electronic transitions. nih.gov

The structure of this compound contains a quinoline ring system, which is an aromatic chromophore. The UV-Vis spectrum of this compound is expected to show distinct absorption bands resulting from π → π* and n → π* electronic transitions.

π → π transitions:* These are typically high-intensity absorptions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and conjugated systems.

n → π transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (like the lone pair electrons on the nitrogen and oxygen atoms) to a π* antibonding orbital. These absorptions are generally of lower intensity compared to π → π* transitions.

The absorption spectrum of the parent molecule, 8-hydroxyquinoline (8-HQ), has been studied extensively. scirp.orgscirp.org The substitution of the hydroxyl group at the 8-position with an ethoxy group in this compound would be expected to cause a shift in the absorption maxima (λmax). This shift, known as a bathochromic (red) or hypsochromic (blue) shift, provides information about the electronic effects of the substituent. Ether derivatives of 8-HQ typically exhibit a blue shift in their absorption spectra compared to 8-HQ itself.

The UV-Vis spectrum of this compound, likely recorded in a solvent such as methanol (B129727) or ethanol (B145695), would display characteristic absorption bands. While specific experimental data is not available, the expected transitions based on studies of similar quinoline derivatives are summarized below. nih.govscirp.orgscirp.org

| Approximate λmax (nm) | Molar Absorptivity (ε) | Assigned Electronic Transition | Associated Chromophore |

|---|---|---|---|

| ~240-250 nm | High | π → π | Quinoline aromatic system |

| ~300-320 nm | Moderate | π → π | Quinoline aromatic system |

| ~360-380 nm | Low | n → π* | Non-bonding electrons on N and O atoms |

The precise position and intensity of these bands can be influenced by the solvent used, as solvent polarity can affect the energy levels of the molecular orbitals involved in the transitions.

Computational and Theoretical Studies of 2 8 Quinolyloxy Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. These methods are used to determine the electronic structure and reactivity of 2-(8-Quinolyloxy)ethanol, providing a theoretical foundation for its chemical properties.

Density Functional Theory (DFT) Studies of Molecular Geometry and Energy Levels

Density Functional Theory (DFT) has become a primary tool for computational chemists to predict the geometric and electronic properties of molecules. science.gov This method is favored for its balance of accuracy and computational efficiency, making it well-suited for studying molecules like this compound. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy conformation on the potential energy surface.

Commonly, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is used in conjunction with a basis set such as 6-31G(d) or 6-311G(d,p) to perform these calculations. asianpubs.org The basis set is a set of mathematical functions used to describe the distribution of electrons within the molecule. The results of these calculations include precise predictions of bond lengths, bond angles, and dihedral angles.

| Parameter | Atoms Involved | Calculated Value (B3LYP/6-31G) | Calculated Value (HF/6-31G) |

|---|---|---|---|

| Bond Length (Å) | C12-C13 | 1.412 | 1.427 |

| Bond Length (Å) | N19-C12 | 1.320 | 1.293 |

| Bond Angle (°) | C13-C12-N19 | ~121.4 | - |

Beyond molecular geometry, DFT is crucial for analyzing the electronic structure through the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. science.gov A smaller gap generally suggests higher reactivity. These calculations are vital for predicting how this compound might interact with other chemical species.

Ab Initio Methods for Electronic Properties

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely on first principles, without the use of experimental data for parametrization. asianpubs.org The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. acs.orgaip.org

While DFT methods are generally more common for larger molecules due to computational cost, ab initio calculations like HF, and more advanced methods that build upon it (such as Møller-Plesset perturbation theory or Configuration Interaction), can provide valuable benchmarks and insights into electronic properties. aip.org These methods are used to calculate the distribution of electron density, molecular orbital energies, and dipole moments. For the 8-hydroxyquinoline (B1678124) class of compounds, ab initio calculations have been used to analyze the electronic structure of metal complexes, revealing how orbitals from the ligand and metal interact. acs.org Such studies on this compound would help elucidate the nature of its covalent bonds and the distribution of charge across the molecule, which are fundamental to its reactivity and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in a simulated environment, such as in a solvent.

For this compound, MD simulations would be particularly useful for conformational analysis. The ethanol (B145695) side chain attached to the quinoline (B57606) ring via an ether linkage has rotational freedom, allowing the molecule to adopt various shapes or conformations. MD can explore the potential energy surface to identify the most stable and frequently occurring conformations in different environments.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For instance, simulating this compound in a solution of ethanol and water could reveal detailed information about the formation and dynamics of hydrogen bonds between the molecule's ether oxygen, hydroxyl group, and the solvent molecules. researchgate.net Understanding these interactions is critical for predicting its solubility, stability, and behavior in biological or chemical systems. The combination of DFT and MD simulations is a powerful approach to investigate the reactive properties of 8-hydroxyquinoline derivatives. science.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a significant role in interpreting and predicting spectroscopic data. Theoretical calculations can generate spectra that, when compared with experimental results, help to confirm the molecular structure and assign specific spectral features to molecular motions or electronic transitions.

For vibrational spectroscopy (Infrared and Raman), DFT calculations are used to compute the vibrational frequencies and normal modes of the molecule. asianpubs.org Each calculated frequency corresponds to a specific type of atomic motion, such as the stretching of a C-H bond or the bending of a C-O-C group. Comparing the calculated vibrational spectrum with an experimental one allows for a detailed assignment of the observed absorption bands.

For electronic spectroscopy (UV-Visible), Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of molecules. researchgate.net TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. uc.pt These transition energies correspond to the wavelengths of light the molecule absorbs. For 8-hydroxyquinoline derivatives, TD-DFT has been successfully used to predict their absorption spectra, which are often characterized by π-π* transitions within the aromatic ring system. researchgate.netnih.gov Such calculations for this compound would predict its color and how it interacts with light, which is crucial for applications in materials science or as a fluorescent probe.

Computational Design and Screening of this compound Derivatives

Computational methods are increasingly used in the early stages of material and drug discovery for the design and screening of novel molecules with desired properties. Starting with a lead compound like this compound, derivatives can be designed in silico by adding or modifying functional groups.

These virtual libraries of derivatives can then be rapidly screened using computational tools to predict their properties. For example, if the goal is to develop a new therapeutic agent, properties like binding affinity to a specific protein target can be estimated using molecular docking simulations. The 8-hydroxyquinoline ether scaffold has been identified as an important lead structure for compounds with potential antipsychotic profiles. researchgate.netresearchgate.netdokumen.pub Computational studies can assess the similarity of designed derivatives to known drugs based on their molecular fields (electrostatic, van der Waals, hydrophobic). researchgate.net This approach saves significant time and resources by prioritizing the most promising candidates for chemical synthesis and experimental testing.

Supramolecular Chemistry and Self Assembly of 2 8 Quinolyloxy Ethanol Systems

Hydrogen Bonding Networks in 2-(8-Quinolyloxy)ethanol Crystal Structures

Information regarding the specific hydrogen bonding donors and acceptors, bond distances, angles, and resulting motifs or synthons for this compound is not available. The presence of a hydroxyl group (-OH) and a quinoline (B57606) nitrogen atom suggests the potential for hydrogen bonding, but the actual network structure is unknown.

Formation of Supramolecular Assemblies and Architectures

Without crystal structure data, the formation of higher-order supramolecular assemblies cannot be described.

1D, 2D, and 3D Supramolecular Networks

The dimensionality of any supramolecular network formed by this compound through hydrogen bonding and π-stacking is currently unknown.

Host-Guest Interactions and Recognition

There is no available research detailing the capacity of this compound to engage in host-guest interactions or molecular recognition events.

Crystal Engineering Principles Applied to this compound

There are no published studies on the application of crystal engineering principles to design or modify the solid-state structures of this compound.

Catalytic Applications of 2 8 Quinolyloxy Ethanol and Its Complexes

Metal-2-(8-Quinolyloxy)ethanol Complexes as Catalysts

Currently, there is a notable absence of dedicated research in publicly accessible scientific literature on the synthesis and catalytic applications of metal complexes specifically featuring the 2-(8-Quinolyloxy)ethanol ligand. While the broader family of 8-hydroxyquinoline (B1678124) and its derivatives is well-represented in coordination chemistry and catalysis, forming stable complexes with a variety of transition metals, the specific catalytic functions of complexes derived from this compound have not been detailed. The presence of both the quinoline (B57606) nitrogen and the etheral and hydroxyl oxygen atoms suggests a potential for this compound to act as a multidentate ligand, which could form stable and catalytically active complexes. However, without experimental data, any discussion on their catalytic activity would be purely speculative.

Organic Catalysis Mediated by this compound

In the realm of organocatalysis, where organic molecules are employed to accelerate chemical reactions, this compound has not been identified as a prominent catalyst in the available literature. The structural motifs within the molecule, such as the quinoline nitrogen, could potentially act as a Lewis base, and the hydroxyl group could participate in hydrogen bonding interactions, which are common features of organocatalysts. Nevertheless, there are no specific studies detailing its application as a primary organic catalyst for any class of chemical transformation.

Scope and Selectivity in Various Catalytic Reactions

A thorough review of scientific databases and chemical literature reveals a lack of specific research on the scope and selectivity of this compound or its complexes in the following reaction types:

Oxidation Reactions

No studies have been found that specifically investigate the use of this compound or its metal complexes as catalysts for oxidation reactions. While metal complexes of other 8-hydroxyquinoline derivatives have been explored as catalysts for various oxidation processes, this specific ligand remains uninvestigated in this context.

Reduction Reactions

Similarly, the application of this compound and its potential complexes in catalytic reduction reactions is not documented in the available scientific literature. Research on catalytic reductions often involves a wide array of ligands to tune the activity and selectivity of metal catalysts, but this compound has not been featured in such studies.

Coupling Reactions

The use of this compound or its complexes in catalytic coupling reactions, a cornerstone of modern synthetic chemistry, is also not reported. The development of new ligands for cross-coupling reactions is an active area of research, but the potential of this particular quinoline derivative has yet to be explored and documented.

Mechanistic Investigations of Catalytic Pathways

Consistent with the absence of reported catalytic applications, there are no mechanistic investigations into the catalytic pathways involving this compound or its complexes. Mechanistic studies are contingent on the observation of catalytic activity, and without such foundational research, the exploration of reaction mechanisms has not been undertaken.

Based on a comprehensive survey of the current scientific literature, there is no available research detailing the catalytic applications of this compound or its metal complexes. The specific sections and subsections outlined for this article—covering its use in metal-based and organic catalysis, its scope and selectivity in oxidation, reduction, and coupling reactions, and mechanistic investigations—correspond to areas where no dedicated scientific studies have been published. Therefore, a detailed, data-driven article on this specific topic cannot be generated at this time. The broader field of 8-hydroxyquinoline derivatives in catalysis is rich with information, but this does not extend to the specific compound of interest.

Development of Sensor Platforms Based on 2 8 Quinolyloxy Ethanol

Design Principles for 2-(8-Quinolyloxy)ethanol-Based Sensors

The fundamental design of sensors based on this compound hinges on the inherent properties of the 8-hydroxyquinoline (B1678124) (8-HQ) scaffold. This moiety functions as a bidentate chelating agent, where the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the phenolic ether group at the 8-position form a stable coordination site for various ions. rroij.comscispace.com

The core principle of its sensing action, particularly in fluorescence-based sensors, involves several key photophysical mechanisms:

Chelation-Enhanced Fluorescence (CHEF): The 8-HQ core itself is typically weakly fluorescent. This is due to an efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the ring nitrogen, which provides a non-radiative decay pathway. ou.ac.lkrsc.org In this compound, while the hydroxyl proton is replaced by an ethanol (B145695) group, similar non-radiative decay processes can occur through molecular vibrations and rotations. Upon chelation with a metal ion, a rigid five-membered ring is formed, which significantly restricts these non-radiative decay pathways. This increased rigidity minimizes energy loss as heat and enhances the fluorescence quantum yield, leading to a "turn-on" signal. rroij.comrsc.org

Photoinduced Electron Transfer (PET) Quenching: In some designs, a fluorophore can be quenched by a nearby electron-donating or -withdrawing group. The introduction of specific functional groups onto the this compound structure could create a PET sensor. Upon binding with a target analyte, the electronic properties of the chelating site are altered, which can disrupt the PET process and restore fluorescence. ou.ac.lk

The 2-hydroxyethyl group (-OCH2CH2OH) appended to the quinoline (B57606) oxygen serves multiple purposes. It enhances the molecule's solubility in aqueous and protic solvents, which is crucial for applications in biological and environmental samples. Furthermore, this side chain can be further functionalized to modulate the sensor's selectivity and sensitivity for specific target analytes.

Fluorescent Sensing Applications

The primary application of the 8-hydroxyquinoline framework is in the development of fluorescent chemosensors due to the significant and often selective changes in fluorescence upon ion binding.

Detection of Anions

While the 8-hydroxyquinoline scaffold is predominantly used for cation detection, its modification can yield sensors for anions. nih.govresearchgate.net The design strategy often involves incorporating hydrogen-bond donor groups (like amides or ureas) into the structure. These groups can interact with anions, leading to a detectable change in the fluorophore's emission. However, a review of the scientific literature indicates that the specific compound this compound has not been explicitly developed or studied for anion detection.

Electrochemical Sensing Applications

Electrochemical sensors operate by detecting changes in electrical signals (such as current or potential) upon interaction with an analyte. While 8-hydroxyquinoline and its derivatives are electroactive and can be used as ligands in electrochemical sensors, there is no specific research available in the scientific literature detailing the development or application of this compound in electrochemical sensing platforms. Searches for such applications were unsuccessful, primarily yielding results for sensors designed to detect ethanol, which is not the focus of this article.

Photophysical Properties Relevant to Sensor Functionality

The utility of this compound as a sensor is dictated by its photophysical properties and how they change upon analyte binding.

Absorption and Emission Spectra: The parent 8-hydroxyquinoline molecule typically exhibits absorption maxima in the ultraviolet region. niscpr.res.insemanticscholar.org Upon chelation with a metal ion, shifts in the absorption (colorimetric response) and emission (fluorometric response) spectra are often observed. The formation of the rigid chelate complex with ions like Zn²⁺ or Cd²⁺ is expected to result in a new, intense fluorescence emission band at a longer wavelength (a bathochromic or red shift).

Quantum Yield: The fluorescence quantum yield (the ratio of photons emitted to photons absorbed) of the free ligand is generally low. rsc.org The primary goal in designing a "turn-on" sensor is to have a metal-ligand complex with a significantly higher quantum yield. For example, a tripodal 8-HQ-based sensor for Zn(II) saw its quantum yield increase from 0.0145 (free ligand) to 0.602 (zinc complex). researchgate.net

Fluorescence Lifetime: The fluorescence lifetime, or the average time the molecule spends in the excited state, is also a key parameter. The short lifetime of the free 8-HQ ligand is a consequence of efficient non-radiative decay. rsc.org Complexation with a metal ion blocks these pathways, leading to a longer fluorescence lifetime, which can also be used as a sensing parameter.

Selectivity and Sensitivity Enhancement Strategies

Enhancing the selectivity and sensitivity of a sensor based on this compound involves strategic chemical modifications.

Selectivity: To improve selectivity for a specific ion, the structure of the binding pocket can be modified. This includes introducing functional groups that create steric hindrance to disfavor the binding of interfering ions or adding soft or hard donor atoms to better match the preferred coordination chemistry of the target ion according to Hard and Soft Acids and Bases (HSAB) theory. For example, introducing additional nitrogen or sulfur donors can enhance selectivity for softer metal ions.

Sensitivity: Sensitivity can be enhanced by increasing the difference in the fluorescence signal between the free ligand and the analyte-bound complex. This can be achieved by:

Functionalization of the Quinoline Ring: Attaching electron-donating or electron-withdrawing groups to the quinoline ring system can modulate the energy levels of the molecule's frontier orbitals, which can fine-tune the absorption and emission properties and enhance the quantum yield of the complex. ou.ac.lk Functionalization at the C-7 position of the 8-HQ ring, for instance, has been shown to be critical for achieving high fluorescence sensitivity for Zn²⁺. researchgate.net

Increasing Water Solubility: Modifying the 2-hydroxyethyl side chain to include more polar groups or ionic functionalities can improve water solubility and bioavailability, which is crucial for achieving low detection limits in aqueous environments. mdpi.com

By applying these principles, the this compound platform can be tailored to create highly effective and specific chemical sensors for a range of important analytes.

Future Directions and Emerging Research Avenues for 2 8 Quinolyloxy Ethanol

Advanced Material Science Integration

The inherent properties of the 8-hydroxyquinoline (B1678124) moiety, such as its ability to chelate metal ions and its fluorescence, make 2-(8-Quinolyloxy)ethanol a compelling candidate for advanced materials. nih.govscispace.com Future research is trending towards its incorporation into functional polymers, coordination complexes, and nanomaterials for applications in electronics and sensing.

Organic Light-Emitting Diodes (OLEDs): Quinoline (B57606) derivatives are recognized as excellent candidates for electroluminescent materials. mdpi.com Specifically, metal complexes of 8-hydroxyquinoline are widely used as electron carriers and emitters in OLEDs. nih.govscispace.com The ethanol (B145695) extension on this compound offers a reactive site for polymerization or grafting onto other materials, potentially leading to new solution-processable OLED materials with tunable electronic properties.

Fluorescent Chemosensors: The 8-hydroxyquinoline core is known to exhibit enhanced fluorescence upon chelation with metal ions. scispace.commdpi.com This property is the basis for its use in fluorescent sensors. Research can be directed towards developing sensors based on this compound for the detection of specific metal ions. The ethanol group could be functionalized to enhance selectivity or to immobilize the sensor on a solid substrate.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The bidentate (N,O) chelation site of the quinoline ring allows for the formation of stable complexes with a variety of metal ions. nih.govscirp.org The hydroxyl group of the ethanol tail provides an additional coordination or reaction site, enabling the formation of extended structures like coordination polymers or its integration as a functional ligand in MOFs. These materials could have applications in catalysis, gas storage, or as luminescent materials.

Table 1: Potential Applications of this compound in Material Science

| Application Area | Potential Role of this compound | Key Functional Group(s) |

|---|---|---|

| OLEDs | Building block for emissive or electron-transport polymers. | 8-Quinolyloxy (Luminescence, Chelation), Ethanol (Polymerization site) |

| Chemosensors | Selective fluorescent sensor for metal ions. | 8-Quinolyloxy (Chelation-enhanced fluorescence) |

Exploration of Novel Synthetic Pathways

While classical methods can be used to synthesize this compound, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. Modern synthetic methodologies can offer improvements in yield, purity, and reaction time, and facilitate the creation of a library of related derivatives for structure-property relationship studies.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the synthesis of various quinoline derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.commdpi.com Applying this technique to the Williamson ether synthesis reaction between 8-hydroxyquinoline and 2-chloroethanol (B45725) could significantly improve the efficiency of producing this compound.

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for synthesizing complex molecules in a single step from three or more starting materials, enhancing atom economy and procedural simplicity. mdpi.com Designing a novel MCR that incorporates the 8-hydroxyquinoline scaffold and an ethanol side-chain could provide rapid access to a diverse range of functionalized analogues.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound would allow for on-demand production and could be integrated with in-line purification and analysis, streamlining the manufacturing process for potential commercial applications.

Table 2: Comparison of Synthetic Methodologies for Quinoline Derivatives

| Synthetic Method | Key Advantages | Potential Application to this compound Synthesis |

|---|---|---|

| Conventional Heating | Well-established, simple equipment. | Baseline method for Williamson ether synthesis. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. mdpi.commdpi.com | Faster and more efficient production. |

| Multicomponent Reactions | High efficiency, atom economy, structural diversity. mdpi.com | Rapid generation of a library of functionalized derivatives. |

Multidisciplinary Research Collaborations

The diverse potential of this compound, spanning from materials science to potential (though unexplored) biological activity, necessitates a multidisciplinary research approach. nih.gov Collaborations between chemists, physicists, materials scientists, and biologists will be crucial to fully realize its capabilities.

Chemistry and Materials Science: Synthetic chemists can focus on creating high-purity this compound and its derivatives, while materials scientists can investigate their properties. This collaboration would involve fabricating and characterizing thin films for OLEDs, testing the performance of chemosensors, and exploring the formation of novel coordination compounds. nih.govresearchgate.net

Organic Electronics and Physics: Physicists and engineers in the field of organic electronics can model and measure the photophysical and electronic properties of materials derived from this compound. This includes determining properties like charge carrier mobility, emission spectra, and quantum efficiency, which are critical for optimizing device performance.

Computational and Experimental Chemistry: A synergistic approach combining theoretical modeling and experimental validation is essential. Computational chemists can predict the properties of new derivatives, guiding synthetic efforts towards the most promising candidates for a given application, thereby saving significant time and resources. nih.govankara.edu.tr

Table 3: Framework for Multidisciplinary Collaboration

| Discipline | Role in Researching this compound | Key Research Questions |

|---|---|---|

| Synthetic Chemistry | Design and execution of novel synthetic routes; derivatization. | How can we improve synthesis efficiency? What novel derivatives can be created? |

| Materials Science | Fabrication and characterization of polymers, films, and devices. | What are the electroluminescent and sensing properties? |

| Physics/Engineering | Measurement of photophysical and electronic properties. | What is the quantum yield? What is the charge mobility? |

Theoretical Advancements in Prediction and Design

In silico methods are becoming indispensable tools for the rational design of new molecules and materials. researchgate.net Applying advanced computational techniques to this compound can accelerate the discovery of its potential applications and guide the design of next-generation derivatives.

Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating the electronic structure of molecules. ankara.edu.tr For this compound, DFT can be used to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO gap is a critical parameter for predicting the color of emission in OLEDs and the electronic properties of the material. ankara.edu.tr

Quantitative Structure-Activity Relationship (QSAR): While often used in drug discovery, 3D-QSAR models can also be applied to materials science. mdpi.comnih.gov By synthesizing a series of derivatives and measuring a key property (e.g., fluorescence quantum yield), a QSAR model could be built to correlate specific structural features with performance, enabling the design of molecules with enhanced properties.

Molecular Dynamics (MD) Simulations: MD simulations can be used to understand the bulk properties of materials derived from this compound. For example, simulations could predict the morphology of thin films of a polymer incorporating this moiety, which is crucial for charge transport in an OLED device.

Table 4: Key Computational Parameters for Designing Quinoline-Based Materials

| Computational Method | Predicted Parameter | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO Energy Gap | Predicts optoelectronic properties and emission color. ankara.edu.tr |

| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption/Emission Spectra | Simulates the color and efficiency of light emission for OLEDs. |

| 3D-QSAR | Structure-Property Correlation | Guides the design of new derivatives with enhanced fluorescence or charge transport. nih.govresearchgate.net |

Q & A

Basic: What are the common synthetic routes for preparing 2-(8-Quinolyloxy)ethanol derivatives in academic research?

Answer:

Derivatives are synthesized via nucleophilic substitution or condensation reactions. For instance:

- Condensation : Reacting 2-(quinolin-8-yloxy)acetohydrazide with 4-formylbenzoic acid in ethanol under acidic conditions yields hydrazone derivatives. Slow evaporation of the reaction mixture in methanol facilitates crystallization .

- Alkylation/Demethylation : Alkylation of 8-methoxyquinoline with isopropyl lithium, followed by demethylation, introduces substituents at specific positions (e.g., 2-isopropyl-8-quinolinol) .

- Solvent Selection : Ethanol or methanol is preferred due to their polarity, which stabilizes intermediates and promotes high yields (>85%).

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?

Answer:

Advanced: How should researchers address discrepancies in crystallographic data interpretation for this compound derivatives?

Answer:

- Multi-Scan Corrections : Apply absorption corrections (e.g., SADABS ) to mitigate data collection artifacts.

- Refinement Validation : Ensure refinement parameters meet standards (e.g., R-factor <0.054, wR-factor <0.161) .

- Hydrogen Positioning : Use difference Fourier maps to verify H-atom placement, especially in ambiguous regions like disordered solvent molecules.

- Cross-Validation : Compare results with computational models (e.g., DFT-optimized geometries) to validate bond angles and torsions .

Advanced: What experimental strategies elucidate the role of hydrogen bonding in the supramolecular assembly of this compound derivatives?

Answer:

- Crystallographic Analysis : Identify O–H···O (2.75–2.85 Å) and N–H···O (2.90 Å) interactions using software like Mercury. These bonds form 2D zigzag sheets in crystal lattices .

- Energy Calculations : Quantify interaction energies (e.g., –15 to –25 kJ/mol for O–H···O) to assess lattice stability.

- Comparative Studies : Analyze analogs (e.g., 3,4,5-trimethoxybenzylidene derivatives ) to determine substituent effects on hydrogen-bond strength.

Basic: What purification methods are effective for isolating this compound derivatives after synthesis?

Answer:

- Recrystallization : Use methanol/ethanol (1:2 v/v) for heat-stable compounds. Slow evaporation at 4°C prevents thermal degradation .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:1) to separate unreacted reagents (monitor via TLC, Rf 0.3–0.5).

- Purity Assessment : Validate with HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity.

Advanced: How do computational methods enhance the prediction of this compound derivative reactivity?

Answer:

- DFT Modeling : Optimize geometries at B3LYP/6-311++G** level to predict bond dissociation energies (e.g., C–O: 340 kJ/mol).

- HOMO-LUMO Analysis : Calculate energy gaps (e.g., 4.2 eV) to correlate with experimental redox potentials .

- MD Simulations : Predict solvation effects (e.g., methanol vs. water) on reaction pathways and intermediate stabilization.

Advanced: What structural modifications to the quinoline ring enhance the metal ion coordination capacity of this compound derivatives?

Answer:

- Electron-Withdrawing Groups : Introduce –NO₂ at C5 to increase O-atom Lewis acidity, improving coordination with Cu²⁺ (log K = 5.2 vs. 4.5 for unsubstituted derivatives) .

- Steric Effects : Add bulky groups (e.g., isopropyl at C2 ) to stabilize metal complexes (e.g., Fe³⁺) via steric hindrance.

- Comparative Titration : Use UV-Vis spectroscopy to measure coordination constants (e.g., λmax shifts from 280 nm to 320 nm upon Cu²⁺ binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.